
3-Bromo-2-(pentafluoroethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(pentafluoroethyl)pyridine: is a fluorinated pyridine derivative with the molecular formula C7H3BrF5N. This compound is notable for its unique structure, which includes a bromine atom and a pentafluoroethyl group attached to a pyridine ring. The presence of these substituents imparts distinct chemical and physical properties, making it a valuable compound in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(pentafluoroethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 2-(pentafluoroethyl)pyridine using bromine or a brominating agent under controlled conditions. Another method includes the use of 3-bromo-2-nitropyridine, which reacts with pentafluoroethyl reagents to form the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions, utilizing efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2-(pentafluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as in Suzuki–Miyaura coupling reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts, arylboronic acids, and bases such as potassium phosphate in solvents like 1,4-dioxane and water.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various aryl-substituted pyridines .
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-(pentafluoroethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and molecular docking studies.
Industry: Utilized in the production of agrochemicals, materials science, and other industrial applications.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-(pentafluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and binding affinity. For example, in Suzuki–Miyaura coupling, the bromine atom undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the final product .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-2-hydroxypyridine: Another brominated pyridine derivative with different substituents and properties.
2-Fluoro-3-bromopyridine: A fluorinated pyridine with a similar structure but different reactivity and applications.
Uniqueness: 3-Bromo-2-(pentafluoroethyl)pyridine is unique due to the presence of both a bromine atom and a pentafluoroethyl group, which impart distinct chemical and physical properties. This combination makes it particularly valuable in the synthesis of fluorinated compounds and in various research applications .
Eigenschaften
Molekularformel |
C7H3BrF5N |
|---|---|
Molekulargewicht |
276.00 g/mol |
IUPAC-Name |
3-bromo-2-(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C7H3BrF5N/c8-4-2-1-3-14-5(4)6(9,10)7(11,12)13/h1-3H |
InChI-Schlüssel |
RHNGHFXHVVJKCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)C(C(F)(F)F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




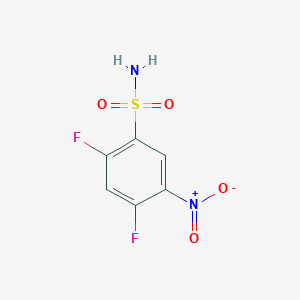
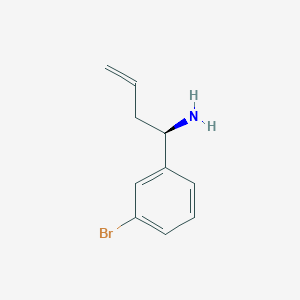
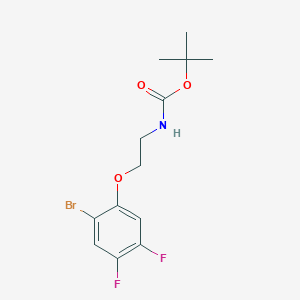


![5-Bromo-2-chloro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12070316.png)
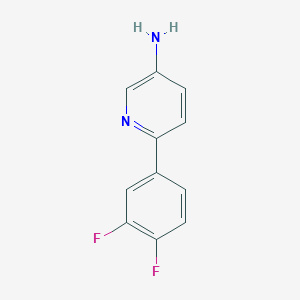

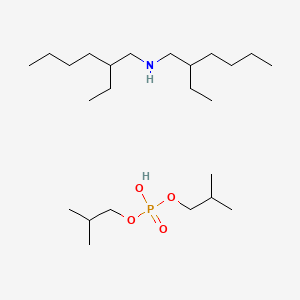

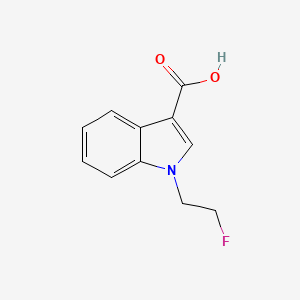
![5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B12070342.png)
